theasaponin E1

Description

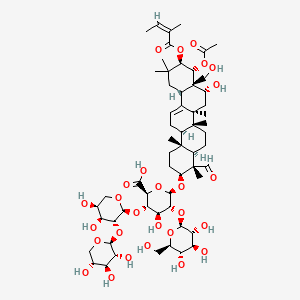

Theasaponin E1 (C₅₉H₉₀O₂₇; CAS 220114-28-3) is a triterpene saponin predominantly isolated from green tea seeds (Camellia sinensis) . Structurally, it features a theasapogenol E aglycone core with a complex oligosaccharide moiety at C-3, including β-D-glucuronic acid, β-D-galactose, β-D-xylose, and α-L-arabinose residues . Its molecular weight is 1230.566 g/mol, and it exhibits a melting point of 246–248°C .

This compound has garnered attention for its neuroprotective, antifungal, and anticancer properties. In Alzheimer’s disease (AD) research, it reduces amyloid-beta (Aβ) plaques by inhibiting β- and γ-secretases (BACE1, PS1, NCT) while activating α-secretase (ADAM10) and neprilysin, enhancing Aβ clearance . It also mitigates tauopathy by suppressing tau-hyperphosphorylating kinases (GSK3β, CDK5, JNK) and upregulating phosphatases (PP1, PP2A) . In oncology, it induces apoptosis in ovarian cancer cells and inhibits cancer stem cell proliferation . Additionally, it exhibits potent antifungal activity against Candida albicans by disrupting ergosterol-dependent membrane integrity .

Properties

CAS No. |

220114-28-3 |

|---|---|

Molecular Formula |

C59H90O27 |

Molecular Weight |

1231.3 g/mol |

IUPAC Name |

6-[[9-acetyloxy-4-formyl-8-hydroxy-8a-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[4,5-dihydroxy-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C59H90O27/c1-10-24(2)49(76)86-46-47(79-25(3)63)59(23-62)27(17-54(46,4)5)26-11-12-32-55(6)15-14-34(56(7,22-61)31(55)13-16-57(32,8)58(26,9)18-33(59)66)81-53-45(85-51-40(72)38(70)37(69)30(19-60)80-51)42(41(73)43(83-53)48(74)75)82-52-44(36(68)29(65)21-78-52)84-50-39(71)35(67)28(64)20-77-50/h10-11,22,27-47,50-53,60,62,64-73H,12-21,23H2,1-9H3,(H,74,75)/b24-10- |

InChI Key |

WWVKOCDDDWJQLC-VROXFSQNSA-N |

SMILES |

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C=O)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(CO7)O)O)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)CO)OC(=O)C |

Isomeric SMILES |

C/C=C(/C)\C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C=O)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)CO)OC(=O)C |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C=O)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)CO)OC(=O)C |

melting_point |

246 - 248 °C |

physical_description |

Solid |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Theasaponin E1 is typically extracted from the seeds of Camellia sinensis. The seeds are de-hulled, ground into powder, and extracted with 70% fermented ethanol by refluxing for 5 hours at 60°C . The suspension is then filtered and concentrated using a rotary vacuum evaporator .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction processes similar to the laboratory methods but optimized for higher efficiency and yield. This includes the use of large-scale fermenters and advanced filtration systems to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Theasaponin E1 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying the compound to enhance its biological activities or to study its properties.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced biological activities .

Scientific Research Applications

Neuroprotective Effects

Alzheimer's Disease (AD) Treatment

Theasaponin E1 has been identified as a promising candidate for the treatment of Alzheimer's disease. Research indicates that it significantly reduces amyloid beta (Aβ) concentrations by modulating key enzymes involved in the amyloidogenic pathway. Specifically, it inhibits β-secretase (BACE1) and γ-secretase while activating α-secretase (ADAM10) and enhancing the activity of Aβ-degrading enzymes such as neprilysin .

Key Findings:

- Mechanism of Action : this compound activates α-secretase, leading to reduced Aβ production, while downregulating BACE1 and PS1 activities.

- Cell Viability : MTT assays demonstrated that concentrations up to 20 μg/mL were non-toxic to neuroblastoma cells, with over 90% viability observed .

- Gene Expression : RT-PCR analysis revealed significant upregulation of ADAM10 and neprilysin, alongside downregulation of BACE1 in treated cells .

Anti-Cancer Properties

Ovarian Cancer Treatment

This compound exhibits potent anti-cancer properties, particularly against platinum-resistant ovarian cancer cells. Studies have shown that it inhibits cell growth more effectively than cisplatin in various ovarian cancer cell lines, including OVCAR-3 and A2780/CP70 .

Key Findings:

- Inhibition of Tumor Growth : this compound significantly suppressed ascites tumors in S180-implanted mice when administered orally.

- Cell Growth Inhibition : It demonstrated greater efficacy in reducing cell viability compared to traditional chemotherapeutics like cisplatin .

Gastroprotective Effects

Research indicates that this compound possesses gastroprotective properties, potentially aiding in the prevention of gastric ulcers. Its structure-activity relationship suggests that specific acyl groups enhance its protective effects on gastric mucosa .

Antimicrobial Activity

Recent studies have highlighted the ability of this compound to inhibit biofilm formation by Candida albicans. It effectively suppresses adhesion and eradicates mature biofilms, demonstrating its potential as an antimicrobial agent .

Key Findings:

- Biofilm Inhibition : Concentration-dependent effects were observed, with significant reductions in biofilm formation at varying concentrations.

- Eradication Efficiency : this compound showed enhanced efficacy in eradicating established biofilms compared to other saponins tested .

Data Summary

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Neuroprotection | Inhibits Aβ production; activates α-secretase | Reduces Aβ levels; enhances neprilysin activity |

| Cancer Treatment | Inhibits cell growth in ovarian cancer | More effective than cisplatin |

| Gastroprotection | Protects gastric mucosa | Structure-activity relationship supports efficacy |

| Antimicrobial Activity | Inhibits biofilm formation by C. albicans | Effective against mature biofilms |

Mechanism of Action

Theasaponin E1 exerts its effects through multiple mechanisms:

Apoptosis Induction: It activates both intrinsic and extrinsic apoptotic pathways, leading to programmed cell death in cancer cells.

Anti-Angiogenesis: The compound inhibits the formation of new blood vessels, which is crucial for tumor growth and metastasis.

Cell Membrane Disruption: In fungal cells, this compound increases cell membrane permeability and disrupts membrane integrity by interacting with membrane-bound sterols.

Molecular Targets and Pathways: The compound affects various signaling pathways, including the PI3K/AKT/mTOR pathway, which is involved in cell growth and survival

Comparison with Similar Compounds

Comparison with Similar Compounds

Theasaponin E1 belongs to a family of structurally related saponins from Camellia sinensis. Below is a comparative analysis of its bioactivity, structure, and mechanisms against key analogs:

Table 1: Structural and Functional Comparison of this compound with Selected Analogs

Key Comparative Insights:

Antifungal Activity :

- This compound and assamsaponin A both target ergosterol in C. albicans, but assamsaponin A exhibits lower MIC (80 µM vs. 100 µM) due to structural differences in acetyl group placement .

- Both induce membrane permeabilization and ROS accumulation, but E1 causes faster mitochondrial dysfunction .

Neuroprotective Effects :

- This compound uniquely activates α-secretase (150% increase at 20 µM), a mechanism absent in assamsaponin A and theasaponin E3 .

- It suppresses GSK3β (70% inhibition) and CDK5 (65% inhibition), outperforming floratheasaponin A in tauopathy mitigation .

Structural-Activity Relationships :

Q & A

Q. What statistical approaches are critical for analyzing dose-response data in this compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.